molecular formula C6H9F3O2 B2689189 [5-(Trifluoromethyl)oxolan-2-yl]methanol CAS No. 2138263-40-6

[5-(Trifluoromethyl)oxolan-2-yl]methanol

Cat. No.: B2689189
CAS No.: 2138263-40-6
M. Wt: 170.131
InChI Key: XGKCJPMKXBGMAM-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)oxolan-2-yl]methanol is a high-purity chemical compound offered for research and development applications. The structure of this molecule, which features an oxolane (tetrahydrofuran) ring linked to a methanol group and a trifluoromethyl substituent, makes it a valuable building block in organic synthesis. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and agrochemical research, as this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The primary alcohol functional group provides a handle for further chemical transformations, such as esterification, oxidation, or etherification, enabling researchers to synthesize a diverse array of more complex derivatives. This compound is intended for use in laboratory research only. It is not certified for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[5-(trifluoromethyl)oxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKCJPMKXBGMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)oxolan-2-yl]methanol typically involves the reaction of a trifluoromethyl-substituted precursor with an appropriate oxolane derivative. One common method includes the use of trifluoromethyl iodide and oxirane in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Trifluoromethyl)oxolan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various substituted derivatives. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

Chemistry: [5-(Trifluoromethyl)oxolan-2-yl]methanol is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts distinct chemical properties, making it valuable in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The oxolane ring provides structural rigidity, enhancing the compound’s stability and reactivity. The methanol group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
[5-(Trifluoromethyl)oxolan-2-yl]methanol C₆H₉F₃O₂ -CF₃, -CH₂OH 178.13 Pharmaceutical intermediates
[5-(Hydroxymethyl)oxolan-2-yl]methanol C₆H₁₂O₃ Dual -CH₂OH 132.16 Polymer synthesis, chiral ligands
Tetrahydro-5-methylfuran-2-methanol C₆H₁₂O₂ -CH₃, -CH₂OH 116.16 Solvents, flavorings
Abacavir C₁₄H₁₈N₆O Oxolane + purine base 286.33 Antiretroviral therapy
[5-(Trifluoromethyl)-2-furyl]methanol C₆H₅F₃O₂ Aromatic furan + -CF₃ 166.10 Agrochemical precursors

Research Findings and Implications

  • Metabolic Stability: The trifluoromethyl group in this compound reduces oxidative metabolism, enhancing bioavailability compared to methyl or hydroxymethyl analogs .
  • Biological Activity : Stereoisomeric forms (e.g., [(2R,5S)-isomer]) show distinct pharmacological profiles, as seen in nucleoside analogs like zalcitabine .
  • Synthetic Utility : Sulfonyl chloride derivatives highlight its role in synthesizing covalent inhibitors, leveraging the oxolane scaffold’s rigidity .

Biological Activity

[5-(Trifluoromethyl)oxolan-2-yl]methanol is a compound that has garnered attention due to its unique trifluoromethyl group, which is known to enhance biological activity in various chemical entities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer therapies.

Chemical Structure and Properties

The compound this compound features a five-membered oxolane ring substituted with a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl moiety significantly influences the compound's lipophilicity and electron-withdrawing properties, which can enhance its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through its analogs and related compounds. Research indicates that compounds containing the trifluoromethyl group often exhibit improved anticancer properties due to enhanced metabolic stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the importance of trifluoromethyl groups in anticancer activity. For instance, a series of isoxazole derivatives with trifluoromethyl substitutions demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. Specifically, one compound exhibited an IC50 value of 2.63 μM against MCF-7 cells, indicating strong antiproliferative activity compared to its non-trifluoromethylated counterparts .

Synthesis and Evaluation

A study focused on synthesizing 4-(trifluoromethyl)isoxazoles revealed that the incorporation of the trifluoromethyl group led to enhanced anticancer activity. The lead molecule from this series showed an IC50 value significantly lower than that of its analogs without the trifluoromethyl group, reinforcing the hypothesis that this functional group plays a crucial role in enhancing biological efficacy .

The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. Studies utilizing cell cycle analysis and nuclear staining techniques have shown that compounds with trifluoromethyl groups can trigger apoptotic pathways, leading to increased cancer cell death .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other trifluoromethyl-containing compounds was conducted:

Compound NameStructureIC50 (μM)Cell Line
Isoxazole 1Isoxazole 12.63MCF-7
Isoxazole 2Isoxazole 23.09PC-3
This compoundTBDTBDTBD

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